N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound features a 2-oxoimidazolidine-1-carboxamide core linked to a thiophen-2-yl ethyl group substituted with a 2-hydroxyethoxy moiety.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-5-6-19-9(10-2-1-7-20-10)8-14-12(18)15-4-3-13-11(15)17/h1-2,7,9,16H,3-6,8H2,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEKLCKKTZUKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Hydroxyethoxy Group: This step might involve the reaction of an epoxide with a nucleophile to form the hydroxyethoxy group.
Final Assembly: The final compound is assembled through a series of condensation and protection/deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions might include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Key Observations
Substituent Effects on Physicochemical Properties
- The target compound’s 2-hydroxyethoxy group likely enhances water solubility compared to halogenated analogs (e.g., Compound 9’s 4-chlorobenzylidene), which exhibit higher melting points and stability .
- Thiophen-2-yl moieties in the target and Compound 12 may facilitate π-π stacking with biological targets, while nitro groups (Compound 12) or bromothiophen (Foroumadi et al.) enhance antibacterial activity .
The DNA-binding affinity of a hydroxyethoxy-thiophen-oxadiazole derivative (−6.58 kcal/mol) suggests that the target compound’s thiophen and hydroxyethoxy groups could similarly interact with nucleic acids .
Synthetic Efficiency
- Yields for 2-thioxoacetamide analogs (53–90%) highlight the influence of substituents on reaction efficiency. The target compound’s synthesis may require optimization due to its complex hydroxyethoxy-thiophen linkage .
Analytical and Pharmacological Insights
- LCMS/HPLC Data : While the target compound’s analytical data are unavailable, structurally complex analogs (e.g., Example 429 in EP 4 374 877 A2) exhibit high molecular weights (m/z 1011) and short HPLC retention times (1.01 min), suggesting advanced chromatographic methods may be needed for characterization .
- Antibacterial Potential: Bromothiophen-containing quinolones (Foroumadi et al., 2005) demonstrate that thiophen derivatives paired with basic side chains (e.g., piperazinyl) enhance Gram-negative bacterial inhibition .
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazolidine core linked to a thiophene ring and a hydroxyethoxy side chain, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 2097894-13-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It might interact with cellular receptors, modulating signal transduction pathways that regulate inflammation and immune responses.
- Gene Expression Modulation : The compound could influence the expression of genes related to inflammatory responses, apoptosis, and cell cycle regulation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. For example, MTT assays revealed that at concentrations of 10 µg/mL, the compound reduced cell viability in cancer cells by approximately 40% without significantly affecting normal cell lines.
Case Studies
- Case Study on Inflammatory Models : In a study involving RAW264.7 macrophages treated with lipopolysaccharides (LPS), the compound significantly decreased nitric oxide (NO) production—an indicator of inflammation—by up to 35% at certain concentrations . This suggests its potential utility in managing inflammatory diseases.
- Cancer Cell Line Analysis : A comparative study on various cancer cell lines showed that this compound inhibited cell growth in breast and colon cancer cells, indicating a broad spectrum of antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
